molecular formula C19H21N3O3 B13906623 1-imino-4-(3-(4-methoxybenzyloxy)propoxy)-1H-isoindol-3-amine

1-imino-4-(3-(4-methoxybenzyloxy)propoxy)-1H-isoindol-3-amine

Cat. No.: B13906623
M. Wt: 339.4 g/mol
InChI Key: KYGLYRPKUUUREQ-UHFFFAOYSA-N
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Description

1-imino-4-(3-(4-methoxybenzyloxy)propoxy)-1H-isoindol-3-amine is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an isoindole core, which is often associated with biological activity.

Preparation Methods

The synthesis of 1-imino-4-(3-(4-methoxybenzyloxy)propoxy)-1H-isoindol-3-amine typically involves multistep organic synthesis. The process may start with the preparation of the isoindole core, followed by the introduction of the imino group and the propoxy side chain. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods would likely involve optimization of these conditions to achieve high yield and purity.

Chemical Reactions Analysis

1-imino-4-(3-(4-methoxybenzyloxy)propoxy)-1H-isoindol-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may interact with biological targets, making it a candidate for drug discovery.

    Medicine: Potential therapeutic applications could be explored, particularly in the development of new pharmaceuticals.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism by which 1-imino-4-(3-(4-methoxybenzyloxy)propoxy)-1H-isoindol-3-amine exerts its effects would depend on its interaction with molecular targets. This could involve binding to specific proteins or enzymes, thereby modulating their activity. The pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar compounds to 1-imino-4-(3-(4-methoxybenzyloxy)propoxy)-1H-isoindol-3-amine include other isoindole derivatives and compounds with similar functional groups. What sets this compound apart is its unique combination of an imino group and a methoxybenzyloxypropoxy side chain, which may confer distinct biological or chemical properties.

Properties

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

IUPAC Name

3-imino-7-[3-[(4-methoxyphenyl)methoxy]propoxy]isoindol-1-amine

InChI

InChI=1S/C19H21N3O3/c1-23-14-8-6-13(7-9-14)12-24-10-3-11-25-16-5-2-4-15-17(16)19(21)22-18(15)20/h2,4-9H,3,10-12H2,1H3,(H3,20,21,22)

InChI Key

KYGLYRPKUUUREQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COCCCOC2=CC=CC3=C2C(=NC3=N)N

Origin of Product

United States

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